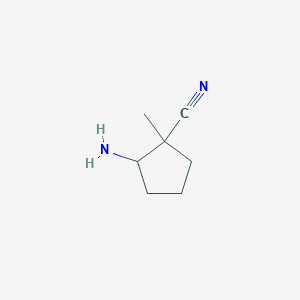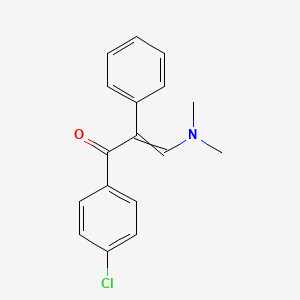![molecular formula C9H14N2O2 B8603553 4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol](/img/structure/B8603553.png)
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol is a heterocyclic compound that belongs to the class of pyridine N-oxides. These compounds are characterized by the presence of a nitrogen-oxygen bond within the pyridine ring, which significantly influences their chemical properties and reactivity. Pyridine N-oxides are known for their versatility in various chemical reactions and their applications in different fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol typically involves the oxidation of the corresponding pyridine derivative. Common oxidizing agents used for this purpose include peracids such as peracetic acid and perbenzoic acid . Additionally, other oxidizing agents like sodium percarbonate and urea-hydrogen peroxide complexes can be employed under mild reaction conditions .
Industrial Production Methods
In an industrial setting, the production of pyridine N-oxides, including this compound, can be achieved using continuous flow processes. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce pyridine N-oxides efficiently . This method offers advantages such as higher yields, safer operation, and reduced environmental impact compared to traditional batch processes.
化学反応の分析
Types of Reactions
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the N-oxide back to the corresponding pyridine derivative.
Substitution: The presence of the N-oxide group can facilitate nucleophilic substitution reactions at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, sodium percarbonate, and urea-hydrogen peroxide complexes
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used to reduce the N-oxide group.
Substitution: Nucleophilic reagents such as amines and halides can be used for substitution reactions, often under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol has a wide range of applications in scientific research:
作用機序
The mechanism by which 4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol exerts its effects involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles . Additionally, the compound can form complexes with metalloporphyrins, which can influence various biochemical pathways .
類似化合物との比較
Similar Compounds
Pyridine N-oxide: The parent compound, which shares the N-oxide functional group but lacks the 4-hydroxybutylamino substituent.
4-chloropyridine N-oxide: A derivative with a chlorine substituent at the 4-position, which affects its reactivity and properties.
4-methylpyridine N-oxide: A derivative with a methyl group at the 4-position, influencing its chemical behavior.
Uniqueness
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol is unique due to the presence of the 4-hydroxybutylamino substituent, which imparts specific chemical properties and reactivity. This substituent can enhance the compound’s ability to form hydrogen bonds and interact with other molecules, making it particularly useful in certain applications .
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol |
InChI |
InChI=1S/C9H14N2O2/c12-8-4-2-6-10-9-5-1-3-7-11(9)13/h1,3,5,7,12-13H,2,4,6,8H2 |
InChIキー |
UGZQRRPZTGSIRS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NCCCCO)N(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![7-[Cyano(4-hydroxynonyl)amino]heptanoic acid](/img/structure/B8603542.png)


